MK-0359

Catalog No.
S535579
CAS No.
346629-30-9
M.F
C31H29N3O5S2
M. Wt
587.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0359

CAS Number

346629-30-9

Product Name

MK-0359

IUPAC Name

3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole

Molecular Formula

C31H29N3O5S2

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C31H29N3O5S2/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27/h6-19H,1-5H3/b28-17+

InChI Key

YYGZHVJDHMMABU-OGLMXYFKSA-N

SMILES

CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

MK0359; MK 0359; MK-0359; L454560; L 454560; L-454560;

Canonical SMILES

CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C

Isomeric SMILES

CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C

Description

The exact mass of the compound Quinoline, 6-(1-methyl-1-(methylsulfonyl)ethyl)-8-(3-((1E)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(4-(methylsulfonyl)phenyl)ethenyl)phenyl)- is 587.1549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-0359, also known as L-454560, has the molecular formula C31H29N3O5S and a molecular weight of 587.71 g/mol. It is characterized by its chiral structure and does not possess defined stereocenters . The compound is notable for its selectivity towards phosphodiesterase type 4 enzymes, which are involved in various cellular processes by regulating the levels of cyclic adenosine monophosphate.

MK-0359 functions primarily through the inhibition of phosphodiesterase type 4. This enzyme catalyzes the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate, thus regulating numerous signaling pathways. By inhibiting this enzyme, MK-0359 increases the intracellular concentration of cyclic adenosine monophosphate, leading to enhanced signaling pathways associated with anti-inflammatory responses .

The biological activity of MK-0359 has been extensively studied. It exhibits potent anti-inflammatory effects and has been investigated for its potential therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease. The compound's ability to selectively inhibit phosphodiesterase type 4 allows it to modulate inflammatory responses without the side effects commonly associated with non-selective inhibitors .

The synthesis of MK-0359 involves several key steps that typically include:

  • Formation of Intermediate Compounds: Initial reactions often involve the creation of specific intermediates that will be further modified.
  • Cyclization: A cyclization step is usually required to form the core structure of the compound.
  • Functional Group Modifications: Various functional groups are introduced or modified to enhance potency and selectivity towards phosphodiesterase type 4.

While specific synthetic routes can vary, modern techniques often employ reaction optimization strategies to improve yield and purity

MK-0359 has potential applications in treating various inflammatory diseases due to its selective inhibition of phosphodiesterase type 4. Clinical studies have indicated its efficacy in managing conditions such as:

  • Asthma
  • Chronic obstructive pulmonary disease
  • Other inflammatory disorders

Additionally, ongoing research continues to explore its utility in other therapeutic areas .

Interaction studies involving MK-0359 have focused on its binding affinity and selectivity towards phosphodiesterase type 4 compared to other phosphodiesterase isoforms. These studies have confirmed that MK-0359 binds effectively to both the apo and holoenzyme states of phosphodiesterase type 4, which is crucial for its inhibitory action . Furthermore, investigations into drug-drug interactions are essential for understanding its safety profile in clinical settings.

Several compounds share similarities with MK-0359 in terms of their mechanism of action or chemical structure. Below is a comparison highlighting their uniqueness:

Compound NameStructureMechanismUnique Features
RoflumilastC17H18ClN3O3PDE4 InhibitorApproved for COPD treatment
CilomilastC21H25N3O2PDE4 InhibitorSelective but less potent than MK-0359
ApremilastC23H28N2O5PDE4 InhibitorApproved for psoriasis and arthritis

MK-0359 stands out due to its high selectivity and potency against phosphodiesterase type 4 compared to these similar compounds, making it a promising candidate for further development in treating inflammatory diseases .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.6

Hydrogen Bond Acceptor Count

8

Exact Mass

587.15486338 g/mol

Monoisotopic Mass

587.15486338 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G6GSO9SDNJ

Wikipedia

Mk-0359

Dates

Modify: 2024-02-18
1: Lu S, Liu N, Dass SB, Reiss TF, Knorr BA. Randomized, placebo-controlled study of a selective PDE4 inhibitor in the treatment of asthma. Respir Med. 2009 Mar;103(3):342-7. doi: 10.1016/j.rmed.2008.10.024. Epub 2009 Jan 8. PubMed PMID: 19135348.

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